molecular formula C15H13ClN2O3S B5100160 4-[(2-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone

4-[(2-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone

Cat. No. B5100160
M. Wt: 336.8 g/mol
InChI Key: RRYNLARFUASNMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has received significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of quinoxaline derivatives, which have been reported to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of 4-[(2-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, it has been suggested that it may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit cell proliferation by blocking the cell cycle at various stages. The antimicrobial activity of the compound is thought to be due to its ability to disrupt bacterial cell membranes and inhibit the synthesis of bacterial DNA and proteins. The anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 4-[(2-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone can induce DNA damage and oxidative stress in cancer cells, leading to apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in cell proliferation. The compound has been reported to have low toxicity in normal cells, indicating that it may have a favorable therapeutic index. The antimicrobial activity of the compound is thought to be due to its ability to disrupt bacterial cell membranes and inhibit the synthesis of bacterial DNA and proteins. The anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(2-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various biological processes. Another advantage is its low toxicity in normal cells, which makes it a potentially safe and effective therapeutic agent. However, one limitation of using the compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-[(2-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone. One direction is to further investigate its mechanism of action and identify its molecular targets in cancer cells, bacteria, and inflammatory cells. Another direction is to explore its potential synergistic effects with other anticancer, antimicrobial, or anti-inflammatory agents. Additionally, research could focus on developing more efficient synthesis methods for the compound and improving its solubility and bioavailability. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of the compound as a therapeutic agent.

Synthesis Methods

The synthesis of 4-[(2-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone involves the reaction of 2-chlorobenzylamine with 2-sulfonylacetamide in the presence of a base such as sodium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The purity of the product can be improved through recrystallization from a suitable solvent.

Scientific Research Applications

4-[(2-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer activity against various types of cancer cells, including breast, lung, and colon cancer. It has also been shown to possess antimicrobial activity against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics. In addition, it has been reported to exhibit anti-inflammatory activity, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

4-[(2-chlorophenyl)methylsulfonyl]-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S/c16-12-6-2-1-5-11(12)10-22(20,21)18-9-15(19)17-13-7-3-4-8-14(13)18/h1-8H,9-10H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYNLARFUASNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1S(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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